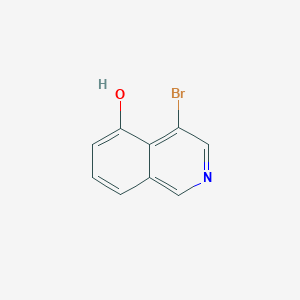

4-Bromoisoquinolin-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromoisoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-5-11-4-6-2-1-3-8(12)9(6)7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYBHMHMRXOUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621089 | |

| Record name | 4-Bromoisoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651310-41-7 | |

| Record name | 4-Bromoisoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromoisoquinolin-5-ol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromoisoquinolin-5-ol, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While specific peer-reviewed data on this compound is limited, this document synthesizes available information, draws logical inferences from related structures, and outlines its probable chemical properties, synthesis, and applications. The guide is intended to serve as a foundational resource for researchers interested in utilizing this scaffold for the development of novel therapeutics, particularly in the areas of kinase inhibition and GABA receptor modulation.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The fusion of a benzene ring with a pyridine ring creates a unique electronic and steric environment, making it an ideal template for designing molecules that can interact with various biological targets. The introduction of a bromine atom and a hydroxyl group, as in this compound, further enhances its utility by providing handles for synthetic diversification and specific hydrogen bonding interactions.

This guide will delve into the known and inferred properties of this compound, offering insights into its structure, potential synthetic routes, and its role as a key intermediate in the development of targeted therapies.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by the isoquinoline core with a bromine atom at the 4-position and a hydroxyl group at the 5-position.

Caption: Chemical structure of this compound.

The presence of the electronegative bromine atom and the hydrogen-bonding capable hydroxyl group significantly influences the molecule's electronic properties and reactivity. The bromine atom at the C4 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, making it a valuable site for introducing molecular diversity. The hydroxyl group at C5 can modulate the acidity/basicity of the nitrogen atom and participate in key binding interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 651310-41-7 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₆BrNO | --INVALID-LINK-- |

| Molecular Weight | 224.06 g/mol | --INVALID-LINK-- |

| Appearance | Pale yellow crystalline solid | --INVALID-LINK-- |

| Melting Point | 152-155 °C | --INVALID-LINK-- |

| Solubility | Limited solubility in water; soluble in ethanol and acetone | --INVALID-LINK-- |

| pKa | Not experimentally determined. Estimated to be weakly basic due to the pyridine nitrogen, with the acidity of the hydroxyl group also a factor. | Inferred |

| logP | Not experimentally determined. The presence of the bromo and hydroxyl groups suggests a moderate lipophilicity. | Inferred |

Synthesis and Reactivity

Proposed Synthetic Route: Bromination of 5-Hydroxyisoquinoline

Caption: Proposed synthesis of this compound.

Common brominating agents for such transformations include N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent. The choice of solvent and reaction conditions would be critical to control the regioselectivity and minimize the formation of di-brominated or other isomeric byproducts.

Key Reactivity: The Utility of the Bromine Handle

The bromine atom at the C4 position is the key to the synthetic versatility of this compound. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling: This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C4 position. This is particularly valuable in drug discovery for exploring the structure-activity relationship (SAR) by modifying this region of the molecule.

References

Unraveling the Biological Potential of 4-Bromoisoquinolin-5-ol: A Technical Guide for Preclinical Investigation

Preamble: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline core is a recurring motif in a vast array of natural and synthetic compounds, celebrated for its significant therapeutic potential.[1][2] From the potent analgesic properties of morphine to the broad-spectrum antimicrobial effects of berberine, isoquinoline alkaloids have provided a rich foundation for drug development.[3][4] These nitrogen-containing heterocyclic compounds are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][5][6][7] The introduction of a halogen, such as bromine, into the isoquinoline structure can further modulate its biological activity, often enhancing its potency and providing a handle for further chemical modification.[8][9]

This guide focuses on a specific, lesser-explored derivative: 4-Bromoisoquinolin-5-ol . While direct, extensive research on the biological activities of this particular molecule is not widely published, its structural features—the isoquinoline backbone, a bromine atom at the 4-position, and a hydroxyl group at the 5-position—suggest a high probability of interesting pharmacological properties. This document, therefore, serves as a technical roadmap for researchers and drug development professionals, outlining a logical, scientifically rigorous workflow to systematically investigate and characterize the biological activity of this compound and similar novel chemical entities.

Section 1: Proposed Investigational Workflow

The initial characterization of a novel compound like this compound requires a tiered approach, beginning with broad screening assays and progressively moving towards more specific mechanistic studies. This workflow is designed to efficiently identify potential therapeutic areas and elucidate the compound's mechanism of action.

Caption: A proposed phased workflow for the biological characterization of this compound.

Section 2: Foundational Physicochemical Properties and Handling

Before commencing biological assays, it is crucial to understand the basic properties of this compound.

| Property | Value | Source |

| CAS Number | 651310-41-7 | [10] |

| Molecular Formula | C₉H₆BrNO | Derived |

| Molecular Weight | 224.05 g/mol | Derived |

| Appearance | Likely a solid | Inferred |

| Solubility | To be determined experimentally (likely soluble in DMSO and other organic solvents) | [11] |

Note on Handling: As with many brominated heterocyclic compounds, appropriate personal protective equipment (PPE) should be used. Based on data for the parent compound, 4-Bromoisoquinoline, it may cause skin and eye irritation and respiratory irritation.[12]

Section 3: Detailed Experimental Protocols

The following protocols are presented as a starting point for the investigation, grounded in established methodologies for compound screening and characterization.

Protocol: Broad-Spectrum Cytotoxicity Screening (MTT Assay)

Rationale: The isoquinoline scaffold is present in numerous anticancer agents.[1] Furthermore, brominated quinolines have demonstrated significant antiproliferative activity against various cancer cell lines.[9] Therefore, an initial broad-spectrum cytotoxicity screen is a logical first step to identify potential anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Line Selection: Utilize a diverse panel of human cancer cell lines. A good starting point would be the NCI-60 panel or a selection of representative lines such as:

-

MCF-7: Breast adenocarcinoma

-

HCT-116: Colon cancer

-

HePG-2: Hepatocellular carcinoma

-

A549: Lung carcinoma

-

PC-3: Prostate cancer

-

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compound. Include vehicle controls (DMSO at the highest concentration used) and positive controls (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Hypothetical Data Presentation:

| Cell Line | IC₅₀ of this compound (µM) | IC₅₀ of Doxorubicin (µM) |

| MCF-7 | 15.2 | 0.8 |

| HCT-116 | 8.9 | 0.5 |

| HePG-2 | 22.5 | 1.2 |

| A549 | > 100 | 1.5 |

| PC-3 | 12.1 | 0.9 |

Protocol: Antimicrobial Susceptibility Testing

Rationale: Isoquinoline alkaloids, such as berberine, are well-documented for their antibacterial and antifungal properties.[3][4] It is plausible that this compound may also possess such activities.

Step-by-Step Methodology (Broth Microdilution):

-

Microorganism Selection: Test against a panel of clinically relevant bacteria and fungi:

-

Bacteria: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa

-

Fungi: Candida albicans, Aspergillus niger

-

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Section 4: Investigating the Mechanism of Action

Should the initial screening reveal significant cytotoxic activity, the next logical step is to investigate the underlying mechanism. Many isoquinoline derivatives exert their anticancer effects by inducing apoptosis and/or causing cell cycle arrest.[13]

Hypothetical Signaling Pathway: Inhibition of NF-κB

Rationale: Many isoquinoline alkaloids have demonstrated anti-inflammatory properties, often through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] Chronic inflammation is a known driver of tumorigenesis, making NF-κB a relevant target in cancer research.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Validation (Western Blotting):

-

Cell Treatment: Treat a responsive cancer cell line (e.g., HCT-116) with TNF-α to stimulate the NF-κB pathway, in the presence and absence of this compound at its IC₅₀ concentration.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins, such as phospho-IκBα, total IκBα, and phospho-p65.

-

Detection: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: A decrease in the levels of phospho-IκBα and phospho-p65 in the presence of this compound would suggest inhibition of the NF-κB pathway.

Conclusion and Future Directions

This technical guide provides a structured and scientifically grounded framework for the initial biological evaluation of this compound. While the specific activities of this compound remain to be elucidated, its chemical structure places it within a class of molecules with a high potential for pharmacological relevance. The proposed workflow, from broad screening to mechanistic studies, offers a clear path to uncovering its therapeutic potential. Positive findings from these initial studies would warrant further investigation into structure-activity relationships, target deconvolution, and eventual preclinical development in animal models. The versatility of the isoquinoline scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics.[1][14][15]

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications | CoLab [colab.ws]

- 7. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jptcp.com [jptcp.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 651310-41-7 [chemicalbook.com]

- 11. Buy 4-Bromoisoquinoline-5-sulfonylchloridehydrochloridehydrochloride at Affordable Prices, Purity 98%, Molecular Weight 338.57 g/mol [forecastchemicals.com]

- 12. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 15. innospk.com [innospk.com]

The Enigmatic Mechanism of Action of 4-Bromoisoquinolin-5-ol: A Technical Guide for Drug Discovery Professionals

Abstract

4-Bromoisoquinolin-5-ol is a synthetic heterocyclic compound that has emerged as a versatile scaffold in medicinal chemistry. While direct, extensive biological studies on this specific molecule are not widely published, its structural motifs are present in a variety of biologically active agents. This technical guide synthesizes the available information on its role as a synthetic precursor and the established mechanisms of action of its derivatives and structurally related compounds. We will delve into its potential as a modulator of critical cellular signaling pathways, primarily focusing on its prospective roles in kinase inhibition, particularly within the MAPK signaling cascade, and its potential to modulate GABA receptors. Furthermore, we will explore alternative, plausible mechanisms of action, including the inhibition of the PI3K/Akt/mTOR pathway and DNA intercalation, drawing from the broader family of isoquinoline alkaloids. This guide aims to provide a comprehensive, in-depth perspective for researchers and drug development professionals, outlining the theoretical framework and proposing experimental avenues to elucidate the definitive mechanism of action of this compound.

Introduction: The Isoquinoline Scaffold and the Significance of this compound

The isoquinoline core is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1] The functionalization of this scaffold with different substituents can dramatically alter its physicochemical properties and biological targets. This compound presents a unique combination of a bromine atom at the C4 position and a hydroxyl group at the C5 position. The bromine atom serves as a valuable synthetic handle for introducing further molecular complexity through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This strategic placement allows for the exploration of a vast chemical space, making it an attractive starting point for the development of novel therapeutic agents.

While this compound itself is primarily recognized as a chemical building block, its derivatives have shown promise in several therapeutic areas. This guide will dissect the potential mechanisms of action based on the known biological activities of compounds synthesized from this versatile precursor.

Primary Hypothesized Mechanism of Action: Kinase Inhibition

The most prominent application of this compound in drug discovery is as a precursor for the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major target for drug development.

Targeting the MAPK Signaling Pathway

Research has specifically highlighted the use of this compound in the development of inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of cell proliferation, differentiation, and survival. The core cascade consists of a series of kinases: RAF, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-Regulated Kinase).

While specific data on this compound derivatives as MAPK inhibitors is limited in publicly available literature, we can infer a likely mechanism based on the structure of known MEK and p38 MAPK inhibitors. Many allosteric MEK inhibitors, for instance, utilize an aromatic group, often a substituted phenyl ring, to occupy a lipophilic pocket within the kinase.[3] The bromine atom on the this compound scaffold can be readily replaced via Suzuki coupling to introduce such crucial aryl groups.

Table 1: Key Kinases in the MAPK Pathway and Their Role in Disease

| Kinase | Role in Signaling | Implication in Disease |

| RAF (A-RAF, B-RAF, C-RAF) | Serine/threonine-specific kinases that phosphorylate and activate MEK. | Mutations, particularly in B-RAF, are common in melanoma and other cancers. |

| MEK1/2 | Dual-specificity kinases that phosphorylate and activate ERK. | A central node in the pathway, making it an attractive target for inhibition. |

| ERK1/2 | Serine/threonine kinases that phosphorylate a wide range of cytoplasmic and nuclear substrates, regulating gene expression and cell cycle progression. | Hyperactivation is common in many cancers, promoting proliferation and survival. |

| p38 MAPK | Activated by cellular stress and inflammatory cytokines, involved in inflammation and apoptosis. | A key target for inflammatory diseases like rheumatoid arthritis.[4] |

Hypothetical Binding Mode and Structure-Activity Relationship (SAR)

Based on the general structure of kinase inhibitors, it is plausible that derivatives of this compound act as ATP-competitive or allosteric inhibitors. The isoquinoline core can mimic the adenine ring of ATP, while substituents introduced at the C4 position can extend into specific pockets of the kinase active site to confer potency and selectivity. The hydroxyl group at the C5 position could form a key hydrogen bond with the hinge region of the kinase, a common interaction for many kinase inhibitors.

Figure 1: Proposed Kinase Inhibition by a this compound Derivative

Caption: Hypothetical binding mode of a this compound derivative in a kinase active site.

Proposed Experimental Workflow for Validating Kinase Inhibition

To validate the hypothesis that this compound or its derivatives inhibit kinases in the MAPK pathway, the following experimental workflow is proposed:

Figure 2: Experimental Workflow for Kinase Inhibitor Validation

Caption: A stepwise approach to validate the kinase inhibitory activity of this compound derivatives.

-

Synthesis of a Focused Library: A series of derivatives should be synthesized from this compound, primarily modifying the C4 position with various aryl and heteroaryl groups via Suzuki coupling.

-

In Vitro Kinase Assays: The synthesized compounds should be screened against a panel of kinases from the MAPK pathway (e.g., B-RAF, MEK1/2, ERK1/2, p38α) using enzymatic assays to determine their half-maximal inhibitory concentrations (IC50).

-

Cell-Based Assays: Lead compounds from the in vitro screens should be tested in relevant cancer cell lines (e.g., those with known B-RAF or RAS mutations). The effect on the phosphorylation of downstream targets (e.g., p-ERK) can be quantified by Western blotting or ELISA.

-

Kinome-Wide Selectivity Profiling: To understand the specificity of the inhibitors, they should be screened against a broad panel of human kinases.

-

Structural Biology: Co-crystallization of lead compounds with their target kinase(s) would provide definitive evidence of the binding mode and guide further optimization.

Secondary Hypothesized Mechanism of Action: GABA Receptor Modulation

Another intriguing potential mechanism of action for derivatives of this compound is the modulation of γ-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A subtype, are the targets of many clinically important drugs, including benzodiazepines and barbiturates, which are used to treat anxiety, insomnia, and seizure disorders.[5][6]

GABA-A Receptor Structure and Allosteric Modulation

GABA-A receptors are ligand-gated ion channels composed of five subunits that form a central chloride-permeable pore.[5] The binding of GABA to its recognition site triggers a conformational change that opens the channel, leading to chloride influx and hyperpolarization of the neuron. In addition to the GABA binding site, these receptors possess several allosteric sites where other molecules can bind and modulate the receptor's response to GABA.[5]

Derivatives of this compound could potentially act as positive allosteric modulators (PAMs), enhancing the effect of GABA, or as negative allosteric modulators (NAMs), reducing its effect. The anxiolytic and anticonvulsant activities observed in rodent models for some derivatives suggest a PAM-like activity.

Proposed Experimental Protocol for Investigating GABA Receptor Modulation

To determine if and how this compound derivatives modulate GABA-A receptors, a detailed electrophysiological investigation is required.

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate oocytes from Xenopus laevis.

-

Inject oocytes with cRNAs encoding the subunits of a specific GABA-A receptor subtype (e.g., α1β2γ2).

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -60 mV.

-

-

Compound Application and Data Acquisition:

-

Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline current.

-

Co-apply the test compound (a derivative of this compound) with the same concentration of GABA and record the change in current amplitude. An increase in current indicates positive allosteric modulation.

-

To determine if the compound acts at the benzodiazepine site, perform the co-application in the presence of a benzodiazepine antagonist, such as flumazenil.

-

Construct dose-response curves to determine the EC50 and maximal efficacy of the compound.

-

Alternative Plausible Mechanisms of Action

The rich pharmacology of the isoquinoline scaffold suggests other potential mechanisms of action for this compound.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. Several isoquinoline-based compounds have been reported to inhibit components of this pathway, particularly PI3K.[7] Given the structural similarities, it is conceivable that derivatives of this compound could also target this pathway. Experimental validation would follow a similar workflow as described for kinase inhibition, focusing on PI3K isoforms and measuring the phosphorylation status of Akt and other downstream effectors.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of the isoquinoline ring system is a common feature of DNA intercalating agents.[8] These molecules insert themselves between the base pairs of the DNA double helix, leading to a distortion of the DNA structure that can inhibit replication and transcription, ultimately triggering apoptosis. Some isoquinoline derivatives also inhibit topoisomerases, enzymes that resolve DNA supercoiling during replication.[7] The potential of this compound to act as a DNA intercalator could be investigated using spectroscopic methods (UV-Vis, fluorescence, circular dichroism) to study its interaction with DNA, as well as topoisomerase activity assays.

Conclusion and Future Directions

This compound is a promising starting point for the development of novel therapeutics. Based on the available evidence for its derivatives and related compounds, the most likely mechanisms of action are the inhibition of kinases within the MAPK pathway and the allosteric modulation of GABA-A receptors. However, the diverse bioactivity of the isoquinoline scaffold also suggests that inhibition of the PI3K/Akt/mTOR pathway or DNA intercalation are plausible alternative or parallel mechanisms.

To definitively elucidate the mechanism of action of this compound and its derivatives, a systematic and multi-faceted approach is required. This should involve the synthesis of a focused library of analogs, followed by rigorous in vitro and cell-based screening against the hypothesized targets. For the most promising compounds, detailed biochemical and biophysical characterization, along with structural biology studies, will be crucial to understand the precise molecular interactions. Ultimately, in vivo studies in relevant disease models will be necessary to validate the therapeutic potential of this versatile chemical scaffold. The insights gained from such studies will not only clarify the mechanism of action of this specific compound but also contribute to the broader understanding of the structure-activity relationships of isoquinoline-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent inhibitors of the MAP kinase p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Bromoisoquinolin-5-ol

Abstract

4-Bromoisoquinolin-5-ol is a versatile heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, including the isoquinoline core, a strategically positioned bromine atom, and a hydroxyl group, make it an attractive starting point for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of this compound and its derivatives. Drawing upon the established bioactivities of the broader isoquinoline and quinolinone classes of compounds, this guide explores the most promising avenues for drug discovery and development. We delve into the potential of this compound as a precursor for potent kinase inhibitors, particularly those targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, and as a modulator of Gamma-Aminobutyric Acid (GABA) receptors, which are critical in central nervous system (CNS) functions. This guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed, actionable experimental protocols for target identification and validation.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] From the potent analgesic properties of morphine to the antimicrobial activity of berberine, isoquinoline alkaloids have a long and successful history in medicine. Modern synthetic chemistry has further expanded the therapeutic landscape of isoquinoline derivatives, leading to the development of agents with anticancer, antihypertensive, and antiretroviral properties.[2]

This compound, with its distinct substitution pattern, offers several advantages for drug design. The bromine atom at the 4-position serves as a convenient handle for synthetic diversification through cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of various aryl and heteroaryl groups. This allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The hydroxyl group at the 5-position can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding, and can also be a site for further chemical modification.

Potential Therapeutic Target Classes

Based on the established pharmacology of structurally related compounds, two primary target classes emerge as highly probable for derivatives of this compound: Protein Kinases and GABA Receptors.

Protein Kinase Inhibition: Targeting Aberrant Signaling in Disease

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug development efforts. The isoquinoline and quinazoline scaffolds have proven to be particularly effective in the design of kinase inhibitors.[4]

The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5] Aberrant activation of this pathway is a common driver of tumorigenesis.[5] While direct evidence for this compound as a MAPK pathway inhibitor is not yet available in peer-reviewed literature, its potential as a building block for such inhibitors is strongly suggested by the activity of related compounds.[6][7]

Hypothesized Mechanism of Action:

Derivatives of this compound could be designed to act as ATP-competitive inhibitors of key kinases within the MAPK cascade, such as MEK1/2 or ERK1/2. The isoquinoline core would occupy the adenine-binding region of the ATP pocket, while strategically introduced substituents via the bromine handle could form specific interactions with the surrounding amino acid residues, conferring potency and selectivity.

Caption: Potential inhibition of the MAPK signaling pathway by this compound derivatives.

GABA Receptor Modulation: A Gateway to CNS Therapeutics

The Gamma-Aminobutyric Acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[8] It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Modulators of GABA-A receptors are widely used as anxiolytics, sedatives, and anticonvulsants. Several classes of heterocyclic compounds, including those with quinoline and quinolinone cores, have been shown to interact with GABA-A receptors.[8]

Hypothesized Mechanism of Action:

Derivatives of this compound could act as positive allosteric modulators (PAMs) of the GABA-A receptor. By binding to a site distinct from the GABA binding site, these compounds could enhance the receptor's response to GABA, leading to increased chloride influx and enhanced neuronal inhibition. This could be particularly relevant for the development of novel treatments for anxiety disorders, epilepsy, and other conditions characterized by neuronal hyperexcitability.

Caption: Hypothesized allosteric modulation of the GABA-A receptor.

Experimental Protocols for Target Identification and Validation

To empirically determine the therapeutic targets of novel this compound derivatives, a multi-pronged experimental approach is essential. The following protocols provide a robust framework for target identification and subsequent validation.

Target Identification: Affinity-Based Proteomics

Affinity chromatography is a powerful technique to identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.

Workflow:

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.

-

Immobilization: Covalently attach the affinity probe to a solid support, such as streptavidin-coated agarose beads.

-

Protein Binding: Incubate the immobilized probe with a cell lysate to allow for the formation of protein-ligand complexes.

-

Washing: Remove non-specifically bound proteins through a series of stringent washes.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Caption: Workflow for affinity chromatography-based target identification.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to confirm direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Step-by-Step Methodology:

-

Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control.

-

Heating: Heat the treated cells across a range of temperatures.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Detection: Detect the amount of the soluble target protein at each temperature using Western blotting or other quantitative protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Target Validation: In Vitro Functional Assays

Once a putative target is identified and engagement is confirmed, its functional modulation by the compound must be validated through in vitro assays.

Protocol: ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction.

-

Reagent Preparation: Prepare serial dilutions of the this compound derivative. Reconstitute the recombinant target kinase and its specific substrate. Prepare an ATP solution at the Km concentration for the kinase.

-

Kinase Reaction: In a 384-well plate, combine the test compound, kinase, and substrate. Initiate the reaction by adding ATP.

-

ADP Detection: After a defined incubation period, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.

-

Measurement and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique directly measures the ion flow through the GABA-A receptor channel in response to GABA and the test compound.

-

Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired GABA-A receptor subtype.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two electrodes to clamp the membrane potential.

-

Compound Application: Perfuse the oocyte with a solution containing a sub-maximal concentration of GABA (e.g., EC20) in the presence and absence of the this compound derivative.

-

Data Acquisition and Analysis: Record the chloride currents elicited by GABA. An increase in the current amplitude in the presence of the compound indicates positive allosteric modulation.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial hits identified through the screening of a library of this compound derivatives can be further optimized to improve potency, selectivity, and pharmacokinetic properties. The bromine atom at the 4-position is particularly amenable to SAR studies.

| R-Group at 4-Position (via Suzuki Coupling) | Predicted Impact on Kinase Inhibition | Predicted Impact on GABA-A Modulation | Rationale |

| Small, hydrophobic groups (e.g., methyl, ethyl) | May improve binding in hydrophobic pockets. | May enhance interactions with non-polar residues in the allosteric site. | Fills small pockets and enhances van der Waals interactions. |

| Aromatic rings (e.g., phenyl, pyridyl) | Can form pi-stacking interactions with aromatic residues. | Can engage in aromatic-aromatic interactions. | Provides additional binding affinity and can be further functionalized. |

| Hydrogen bond donors/acceptors (e.g., -OH, -NH2) | Can form specific hydrogen bonds with the protein backbone or side chains. | Can establish key hydrogen bonding networks in the binding site. | Increases specificity and binding affinity. |

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics targeting a range of diseases. While direct experimental evidence for its specific targets is still emerging, the extensive pharmacology of the broader isoquinoline and quinolinone families strongly suggests that protein kinases, particularly those in the MAPK pathway, and GABA-A receptors are high-priority targets for investigation. The experimental workflows and protocols detailed in this guide provide a clear and actionable path for researchers to systematically identify and validate the therapeutic targets of novel this compound derivatives. Future research should focus on the synthesis and screening of focused libraries of these compounds, followed by rigorous in vitro and in vivo characterization of the most promising candidates. Such efforts hold the potential to unlock new and effective treatments for cancer, neurological disorders, and other debilitating conditions.

References

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 8. US5312822A - Certain oxazoloquinolinones; a new class of gaba brain receptor ligands - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Bromoisoquinolin-5-ol Derivatives and Analogs for Drug Discovery

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Within this class, the 4-Bromoisoquinolin-5-ol moiety represents a particularly compelling starting point for the design of targeted therapeutics. The strategic placement of a bromine atom at the C4 position offers a versatile handle for synthetic elaboration via cross-coupling reactions, while the C5 hydroxyl group provides a key interaction point for binding to biological targets. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals focused on this scaffold. We will detail a robust synthetic pathway to the core structure, outline strategies for analog synthesis, provide a detailed protocol for biological evaluation against Poly(ADP-ribose) Polymerase 1 (PARP1)—a key target for this class—and discuss the critical structure-activity relationships that govern inhibitory potency.

The Strategic Importance of the this compound Scaffold

The unique arrangement of functional groups on the this compound core makes it an attractive scaffold for several reasons:

-

Targeted Interactions: The hydroxyl group at the C5 position can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the active site of target proteins.

-

Synthetic Versatility: The bromine atom at the C4 position is a synthetically powerful functional group. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic and modular construction of diverse chemical libraries. This is fundamental for exploring structure-activity relationships (SAR).

-

Bioisosteric Potential: The isoquinoline ring system itself is a well-established pharmacophore, known to mimic endogenous ligands and fit into the binding pockets of various enzymes and receptors.

A primary application for this scaffold has been in the development of PARP inhibitors. These agents exploit the concept of synthetic lethality to selectively kill cancer cells with deficiencies in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations.

Synthesis of the Core Scaffold: A Proposed Route to this compound

While a direct, one-pot synthesis for this compound is not prominently described in the literature, a logical and robust multi-step pathway can be constructed based on well-established transformations of the isoquinoline ring system. The proposed route begins with the commercially available 5-aminoisoquinoline.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway to this compound.

Step-by-Step Experimental Protocol (Proposed)

Rationale: This protocol leverages the known regioselectivity of electrophilic substitution on the isoquinoline ring, followed by the classic Sandmeyer reaction to convert the amine to a hydroxyl group.[1][2][3]

Step 1: Synthesis of 4-Bromo-5-aminoisoquinoline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add concentrated sulfuric acid (H₂SO₄, ~10 volumes relative to the starting material).

-

Dissolution: Cool the acid to 0°C in an ice bath. Slowly add 5-aminoisoquinoline (1.0 eq) in portions, ensuring the internal temperature does not exceed 20°C. Stir until a clear solution is obtained.

-

Bromination: Cool the solution to approximately -20°C using a dry ice/acetone bath. Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise, maintaining the internal temperature below -15°C. The directing effect of the protonated amine is expected to favor substitution at the C4 position.

-

Reaction Monitoring: Stir the reaction mixture at -15°C to -20°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Slowly basify the cold aqueous solution with concentrated ammonium hydroxide or sodium hydroxide solution to a pH of ~9-10, keeping the temperature below 20°C.

-

Extraction & Purification: The resulting precipitate can be filtered, or the aqueous slurry can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-Bromo-5-aminoisoquinoline.

Step 2: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization: Suspend 4-Bromo-5-aminoisoquinoline (1.0 eq) in an aqueous solution of sulfuric acid (~2 M). Cool the suspension to 0-5°C in an ice-salt bath.[2][4]

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the aminoisoquinoline suspension, maintaining the temperature strictly between 0°C and 5°C. Stir for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Hydrolysis: To a separate flask containing water, heat the water to boiling. Slowly and carefully add the cold diazonium salt solution to the boiling water. The diazonium group is displaced by the hydroxyl group, with the evolution of nitrogen gas.

-

Reaction Completion: Maintain the mixture at reflux for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. Adjust the pH to neutral if necessary. Filter the solid product or extract the aqueous solution with ethyl acetate.

-

Purification: The crude product should be washed, dried, and can be purified by recrystallization or silica gel chromatography to afford pure this compound.

Synthesis of Analogs and Derivatives

The this compound core provides two primary handles for diversification.

Caption: Key derivatization strategies for the core scaffold.

Protocol: Suzuki-Miyaura Cross-Coupling at the C4 Position

Rationale: This reaction is one of the most reliable methods for forming C-C bonds, allowing for the introduction of a vast array of aryl and heteroaryl groups.

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.

-

Reaction Execution: Heat the mixture under a nitrogen or argon atmosphere, typically between 80-100°C, for 2-12 hours.

-

Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: Purify the residue by column chromatography to yield the 4-substituted analog.

Protocol: Williamson Ether Synthesis at the C5 Position

Rationale: This classic method allows for the introduction of various alkyl or substituted alkyl chains at the hydroxyl group, which can be used to modulate solubility and explore additional binding pockets.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetone.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2-3 eq), and stir for 15-30 minutes to form the phenoxide.

-

Alkylating Agent: Add the desired alkyl halide (R-X, 1.1-1.5 eq) to the mixture.

-

Reaction Execution: Heat the reaction, typically between 50-80°C, until the starting material is consumed (monitor by TLC).

-

Work-up & Purification: Cool the reaction, filter off the base, and concentrate the solvent. The residue is taken up in an organic solvent, washed with water and brine, dried, and purified by column chromatography.

Biological Evaluation: In Vitro PARP1 Inhibition Assay

To assess the efficacy of newly synthesized analogs as PARP inhibitors, a robust and quantifiable in vitro enzymatic assay is essential. A chemiluminescent assay is a sensitive and high-throughput compatible method.[5]

Assay Workflow

Caption: Workflow for an in vitro PARP1 chemiluminescent assay.

Step-by-Step Assay Protocol

Principle: This assay measures the PARP1-catalyzed incorporation of biotinylated NAD+ onto histone proteins that are immobilized on a 96-well plate. The amount of incorporated biotin is detected with Streptavidin-HRP and a chemiluminescent substrate. A potent inhibitor will reduce the enzymatic activity, leading to a lower signal.[5]

-

Plate Coating: Coat a high-binding 96-well plate with histone H1 (e.g., 100 µL of 10 µg/mL in PBS) overnight at 4°C.

-

Washing and Blocking: Wash the plate three times with PBST (PBS + 0.05% Tween-20). Block the wells with 200 µL of a suitable blocking buffer (e.g., 3% BSA in PBST) for 90 minutes at room temperature.[5]

-

Inhibitor Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 100 µM) in PARP assay buffer. Include a positive control (e.g., Olaparib) and a vehicle control (DMSO).

-

Assay Plate Setup: Wash the blocked plate three times with PBST. Add 2.5 µL of the diluted test compounds, positive control, or vehicle to the appropriate wells.

-

Reaction Initiation: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer. Add 25 µL of this master mix to each well (except for the "blank" wells).

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the PARylation reaction to proceed.

-

Detection:

-

Wash the plate three times with PBST.

-

Add 50 µL of Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature.[5]

-

Wash the plate thoroughly three times with PBST.

-

Add 50 µL of a chemiluminescent HRP substrate to each well.

-

-

Data Acquisition: Immediately measure the luminescence signal using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the this compound scaffold is proprietary to individual discovery programs, we can infer key trends from publicly available data on structurally related isoquinolinone and isoquinoline PARP inhibitors. The following table presents representative data for this class of compounds to illustrate crucial structural determinants of potency.

| Compound ID | R¹ (C4-position) | R² (N2-position) | PARP1 IC₅₀ (nM) | Reference |

| Olaparib | - | 4-fluorobenzyl | 5 | [6] |

| Rucaparib | H | 2-fluoro-5-(hydroxymethyl)phenyl | 1.4 | [6] |

| Niraparib | H | Indazole | 3.8 | [6] |

| Talazoparib | F | - | 0.57 | [7] |

Note: The structures of the reference compounds are more complex than a simple isoquinoline, but they share the core heterocyclic motif and illustrate key SAR principles.

Key Insights from SAR Studies:

-

C4-Substitution: The C4 position (analogous to the bromo-position in our scaffold) is often used to attach small, rigid groups. In many potent inhibitors, this position is part of a larger fused ring system or bears a substituent that can engage in hydrophobic or π-stacking interactions within the nicotinamide-binding pocket of PARP1.

-

Nitrogen Substitution (N2): The substituent on the isoquinoline nitrogen is critical. Often, a substituted benzyl or other aromatic group is optimal, as it can extend into a deeper pocket of the enzyme active site. The specific substitutions on this aromatic ring are fine-tuned to maximize potency and optimize pharmacokinetic properties.

-

Role of the Carbonyl: In many isoquinolinone-based inhibitors, the lactam carbonyl is a key hydrogen bond acceptor, interacting with the backbone of the protein. The C5-hydroxyl group of our scaffold can potentially serve a similar role as a hydrogen bond donor/acceptor.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Understanding the mechanism of action is crucial for rational drug design and identifying the correct patient populations.

Caption: The principle of synthetic lethality with PARP inhibitors.

-

Role of PARP1: PARP1 is a nuclear enzyme that acts as a DNA damage sensor. When it detects a single-strand break (SSB), it binds to the DNA and synthesizes long chains of poly(ADP-ribose) (PAR). This PARylation acts as a scaffold to recruit other DNA repair proteins to fix the damage.

-

Effect of PARP Inhibition: PARP inhibitors not only block this catalytic activity but also "trap" the PARP enzyme on the DNA.[8]

-

Synthetic Lethality:

-

In a normal, healthy cell, if PARP is inhibited, the unrepaired SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication. However, the cell can still repair these DSBs using the high-fidelity homologous recombination (HR) pathway. The cell survives.

-

In many cancer cells (e.g., those with BRCA1 or BRCA2 mutations), the HR pathway is already defective. When these cells are treated with a PARP inhibitor, they accumulate DSBs that they cannot repair. This overwhelming genomic instability leads to cell death, a concept known as synthetic lethality .

-

Conclusion

The this compound scaffold is a highly promising platform for the development of targeted therapies, particularly PARP inhibitors. Its strategic functionalization allows for extensive synthetic exploration and fine-tuning of pharmacological properties. By combining the proposed synthetic strategies with robust biological evaluation and a deep understanding of the underlying mechanism of action, researchers can effectively leverage this core to discover and optimize novel clinical candidates. The methodologies and insights provided in this guide serve as a foundational resource for initiating or advancing drug discovery programs centered on this valuable chemical scaffold.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Bromoisoquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoquinolin-5-ol is a substituted isoquinoline that holds significant interest for researchers in medicinal chemistry and drug discovery. The isoquinoline scaffold is a key component in a wide range of biologically active compounds. The addition of a bromine atom and a hydroxyl group to this core structure at the 4- and 5-positions, respectively, creates a molecule with unique physicochemical properties that can be leveraged in the design of novel therapeutics. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound: its solubility and chemical stability. A thorough understanding of these parameters is paramount for its successful application in drug development, from early-stage screening to formulation. This document will delve into the theoretical considerations, practical experimental methodologies, and potential challenges associated with this promising molecule.

Part 1: Physicochemical and Solubility Profile of this compound

Core Physicochemical Properties

This compound is a pale yellow crystalline solid with a melting point in the range of 152-155°C. Its structure, featuring a heteroaromatic isoquinoline core, a halogen substituent, and a phenolic hydroxyl group, dictates its solubility and stability characteristics.

The parent molecule, isoquinoline, is a weak base with a pKa of 5.14 and is known to be soluble in dilute acids.[1] The presence of the basic nitrogen atom in the isoquinoline ring of this compound suggests that its aqueous solubility will be pH-dependent. At pH values below its pKa, the nitrogen atom will be protonated, leading to the formation of a more soluble salt. The phenolic hydroxyl group, on the other hand, is weakly acidic and will deprotonate at higher pH values, which could also influence solubility.

Qualitative Solubility

Initial assessments indicate that this compound has limited solubility in water but exhibits good solubility in organic solvents such as ethanol and acetone. This solubility profile is typical for many drug-like molecules, which often require a balance between aqueous and lipid solubility for optimal pharmacokinetic properties.

Quantitative Solubility Assessment

To move beyond qualitative descriptions, it is essential to determine the quantitative solubility of this compound. This can be achieved through two primary types of assays: kinetic and thermodynamic solubility.

Kinetic solubility measures the concentration of a compound in solution at a specific time point after being introduced from a concentrated stock solution (typically in DMSO). It is a high-throughput method often used in early drug discovery to quickly assess the solubility of a large number of compounds.

Experimental Protocol: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in a buffered solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates

-

Plate shaker

-

Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).

-

Assay Plate Preparation: In a separate 96-well plate, add 98 µL of PBS (pH 7.4) to each well.

-

Compound Addition: Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the assay plate. This will result in a final DMSO concentration of 2%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Measurement:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

-

UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength (λmax) for this compound. The concentration is then calculated using a standard curve.

-

Diagram: Kinetic Solubility Workflow

References

An In-Depth Technical Guide to 4-bromoisoquinolin-5-ol (CAS 651310-41-7): Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromoisoquinolin-5-ol (CAS 651310-41-7), a key heterocyclic building block in modern medicinal chemistry. While specific biological data on the compound itself is limited in publicly accessible literature, its strategic importance lies in its utility as a versatile intermediate for the synthesis of targeted therapeutic agents. This guide will delve into the physicochemical properties of this compound, its role as a synthetic precursor, and the broader context of the isoquinoline scaffold in drug discovery. Particular focus will be given to its potential applications in the development of kinase inhibitors, specifically those targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, and as a foundational structure for novel Gamma-Aminobutyric Acid (GABA) receptor modulators with potential anxiolytic and anticonvulsant properties.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif in medicinal chemistry, found in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline alkaloids have a long history of therapeutic relevance.[2] In contemporary drug discovery, the isoquinoline scaffold continues to be a focal point for the design of novel therapeutic agents targeting a wide range of diseases, including cancer, inflammatory disorders, and neurological conditions.[3][4] The versatility of the isoquinoline ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and target specificity.

Physicochemical Properties of this compound

This compound is a substituted isoquinoline derivative with the chemical formula C₉H₆BrNO.[5] Its structure features a bromine atom at the 4-position and a hydroxyl group at the 5-position of the isoquinoline ring. These functional groups are key to its utility as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 651310-41-7 | [5] |

| Molecular Formula | C₉H₆BrNO | [5] |

| Molecular Weight | 224.06 g/mol | [5] |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 152-155 °C | |

| Solubility | Limited solubility in water; soluble in ethanol and acetone |

The bromine atom at the 4-position is particularly significant for synthetic chemists. It serves as a versatile handle for introducing a wide range of molecular fragments through various cross-coupling reactions, most notably the Suzuki coupling. This allows for the strategic attachment of aryl and heteroaryl groups to the isoquinoline core, a common strategy in the design of kinase inhibitors. The hydroxyl group at the 5-position offers another site for chemical modification, such as etherification or esterification, to further explore the structure-activity relationship (SAR) of synthesized derivatives.

Synthetic Utility and Key Reactions

The primary value of this compound lies in its role as a starting material or key intermediate in multi-step organic syntheses. The presence of the bromo and hydroxyl functionalities allows for a variety of chemical transformations.

Suzuki Coupling for C-C Bond Formation

The bromine atom at the C4 position is amenable to palladium-catalyzed Suzuki coupling reactions. This reaction is a powerful tool for creating carbon-carbon bonds between the isoquinoline core and various boronic acids or esters. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

exploring the pharmacophore of 4-Bromoisoquinolin-5-ol

Visualizing the Pharmacophore Hypothesis

A clear visual representation of the proposed pharmacophore model is essential for conceptualization and further computational work.

Caption: Hypothetical pharmacophore model for this compound.

Experimental Validation of the Pharmacophore Model: A Step-by-Step Guide

A pharmacophore hypothesis is only as valuable as its predictive power. Therefore, a rigorous experimental validation workflow is crucial. This section provides a detailed protocol for synthesizing key analogs and assessing their biological activity to either confirm or refine the proposed model.

Workflow for Pharmacophore Validation

The overall strategy involves systematically modifying each proposed pharmacophoric feature of this compound and quantifying the impact of these changes on biological activity.

Caption: Iterative workflow for pharmacophore model validation.

Synthesis of Key Analogs

The following table outlines the synthesis of key analogs designed to probe each feature of the pharmacophore model. Standard synthetic procedures for isoquinolines and their derivatives will be employed.[1][2][3]

| Target Analog | Feature Probed | Rationale | Synthetic Strategy Outline |

| Analog 1: 4-Bromo-5-methoxyisoquinoline | HBD | Replace the hydroxyl group with a methoxy group to eliminate hydrogen bonding capability. | O-methylation of this compound using a suitable methylating agent (e.g., methyl iodide) and a base. |

| Analog 2: 4-Bromoisoquinoline | HBD | Complete removal of the hydroxyl group. | Deoxygenation of the phenol, potentially through a multi-step process involving conversion to a triflate followed by reduction. |

| Analog 3: 4-Chloroisoquinolin-5-ol | X/HY | Replace bromine with chlorine to investigate the role of halogen size and polarizability. | Similar synthetic route to the parent compound, using a chlorinated starting material. |

| Analog 4: 4-Methylisoquinolin-5-ol | X/HY | Replace bromine with a methyl group to probe the necessity of a halogen for activity (e.g., halogen bonding vs. hydrophobic interaction). | Suzuki or Stille coupling of a protected 4-bromo-5-hydroxyisoquinoline with a suitable methylating agent. |

| Analog 5: 5-Hydroxyisoquinoline | X/HY | Removal of the bromo group to assess its overall contribution to activity. | Debromination of this compound, for example, via catalytic hydrogenation. |

| Analog 6: 4-Bromo-5-hydroxy-2-methylisoquinolinium iodide | HBA | N-methylation to block the hydrogen bond accepting ability of the ring nitrogen. | Quaternization of this compound with methyl iodide. |

Biological Evaluation: A Kinase Inhibition Assay Protocol

Assuming a hypothetical target kinase, a robust in vitro assay is required to determine the inhibitory potency (e.g., IC50) of the parent compound and its synthesized analogs. The following is a generalized protocol for a luminescence-based kinase assay.

Materials:

-

Recombinant kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Test compounds (this compound and analogs) dissolved in DMSO

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Step-by-Step Protocol:

-

Compound Preparation:

-

Create a 10-point serial dilution of each test compound in DMSO.

-

Further dilute the compounds in kinase buffer to the desired final concentrations.

-

-

Assay Setup:

-

Add 5 µL of the diluted compound solutions to the wells of a 384-well plate.

-

Include positive controls (no inhibitor) and negative controls (no enzyme).

-

-

Enzyme and Substrate Addition:

-

Prepare a solution of the kinase and its substrate in kinase buffer.

-

Add 10 µL of this solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for inhibitor binding.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP solution in kinase buffer.

-

Add 10 µL of the ATP solution to each well to start the kinase reaction.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Detection of Kinase Activity:

-

Follow the manufacturer's instructions for the luminescent kinase assay kit. This typically involves:

-

Adding a reagent to stop the kinase reaction and deplete the remaining ATP.

-

Adding a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

-

-

Incubate the plate as recommended.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

-

Interpreting the SAR Data and Refining the Model

The IC50 values obtained for the analogs will provide direct evidence to support or refute the initial pharmacophore hypothesis.

| Analog | Expected Outcome if Hypothesis is Correct | Interpretation |

| Analog 1 & 2 | Significant loss of activity. | Confirms the importance of the 5-hydroxyl group as a hydrogen bond donor. |

| Analog 3 | Retained or slightly reduced activity. | Suggests that a halogen at position 4 is important, and the specific halogen may modulate potency. |

| Analog 4 | Significant loss of activity. | Indicates that a simple hydrophobic group is not a sufficient replacement for the bromine, suggesting a role for halogen bonding. |

| Analog 5 | Significant loss of activity. | Confirms the crucial role of the substituent at position 4. |

| Analog 6 | Significant loss of activity. | Validates the role of the isoquinoline nitrogen as a hydrogen bond acceptor. |

This systematic approach allows for the iterative refinement of the pharmacophore model, leading to a more accurate and predictive tool for the design of novel, potent, and selective inhibitors.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for . By dissecting its structural features, proposing a testable pharmacophore hypothesis, and detailing a rigorous experimental validation workflow, we have laid the groundwork for the rational design of novel drug candidates based on this versatile scaffold.

Future work should focus on expanding the library of analogs to further probe the chemical space around the core structure. Techniques such as computational docking and molecular dynamics simulations can be employed in conjunction with the validated pharmacophore model to gain deeper insights into the binding mode of these compounds at their biological targets. Ultimately, a thorough understanding of the pharmacophoric requirements of the this compound scaffold will accelerate the discovery of new and effective therapeutics for a range of diseases.

References

The Strategic Utility of 4-Bromoisoquinolin-5-ol in Modern Medicinal Chemistry: A Technical Guide

The isoquinoline nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its rigid bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve high-affinity interactions with biological targets. Within this important class of heterocycles, 4-bromoisoquinolin-5-ol has emerged as a particularly valuable building block for the synthesis of targeted therapeutics, especially in the realms of oncology and neuroscience.[2]

The strategic placement of the bromine atom at the C4 position and a hydroxyl group at the C5 position imparts unique chemical reactivity and hydrogen bonding capabilities, respectively. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse substituents and build molecular complexity.[3] This is crucial for exploring the structure-activity relationships (SAR) of novel drug candidates. The hydroxyl group, on the other hand, can act as a key hydrogen bond donor or acceptor, anchoring the molecule within the active site of a target protein.

This technical guide provides an in-depth exploration of the synthesis, properties, and medicinal chemistry applications of this compound, with a focus on its role in the development of kinase and PARP inhibitors.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through multi-step synthetic routes, often starting from readily available precursors. One plausible approach involves the construction of the isoquinoline core followed by selective bromination and demethylation.

General Synthetic Protocol:

A general, multi-step synthesis of this compound is outlined below. This protocol is a composite of established methods for isoquinoline synthesis and functional group manipulations.

Step 1: Bischler-Napieralski Cyclization

-

A solution of an appropriately substituted phenethylamine is acylated with an acyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent like dichloromethane (DCM).

-